3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and photophysical properties, making them valuable in various scientific fields .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications and have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2) .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit tunable photophysical properties, with electron-donating groups at position 7 on the fused ring improving both the absorption and emission behaviors . In the context of CDK2 inhibition, pyrazolo[1,5-a]pyrimidines have shown significant inhibitory activity .
Biochemical Pathways
It is known that cdk2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Action Environment
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit excellent thermal stability .
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 3-amino-5-methylpyrazole to form an intermediate, which is then cyclized with morpholine and a suitable catalyst under controlled conditions . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
3,5-Diarylated pyrazolo[1,5-a]pyrimidines: Used in the synthesis of biologically active molecules and natural products.
These compounds share a common pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-11-17(21-7-9-24-10-8-21)22-18(20-13)15(12-19-22)14-5-3-4-6-16(14)23-2/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPJATYUZLJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326239 | |
Record name | 4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
902039-59-2 | |
Record name | 4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.